

Goniothalamin: A Comprehensive Pharmacological and Toxicological Profile

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Compound of Interest						
Compound Name:	Goniothalamin					
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Executive Summary: **Goniothalamin** (GTN) is a naturally occurring styryl-lactone derived from plants of the Goniothalamus genus.[1][2][3] It has garnered significant scientific interest for its potent antiproliferative and cytotoxic activities against a wide spectrum of cancer cell lines.[2][3] [4] Mechanistic studies reveal that **goniothalamin**'s anticancer effects are mediated through multiple pathways, including the induction of apoptosis via mitochondrial-dependent and endoplasmic reticulum stress-associated pathways, cell cycle arrest, and the modulation of critical signaling cascades such as MAPK, PI3K/AKT, and NF-κB.[1][5][6][7] Furthermore, it is known to induce oxidative stress, leading to DNA damage in cancer cells.[4][8] While demonstrating selectivity for cancer cells over normal cells, **goniothalamin** also exhibits toxicological properties, including genotoxicity.[2][9][10] This document provides an in-depth technical overview of the pharmacological and toxicological profile of **goniothalamin**, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a resource for researchers and drug development professionals.

Pharmacological Profile

Goniothalamin's primary pharmacological significance lies in its anticancer properties, which have been demonstrated across numerous in vitro and in vivo models.[2][11]

Cytotoxic and Antiproliferative Activity

Goniothalamin exhibits potent, dose- and time-dependent cytotoxic effects against a diverse range of human cancer cell lines.[11][12] Its efficacy has been documented in cancers of the







breast, colon, lung, cervix, liver, and more.[4][11][13][14] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in Table 1.

Table 1: Cytotoxic Activity (IC50) of Goniothalamin Against Various Cancer Cell Lines



Cell Line	Cancer Type	Incubation Time (h)	IC50 Value	Reference
HepG2	Hepatoblasto ma	72	4.6 (±0.23) μM	[12][15][16]
HepG2	Hepatoblastoma	72	5.20 (±0.01) μM (LDH Assay)	[12][15][16]
Saos-2	Osteosarcoma	72	0.62 (±0.06) μg/mL	[11]
MCF-7	Breast Adenocarcinoma	72	0.81 (±0.04) μg/mL	[11]
UACC-732	Breast Carcinoma	72	1.83 (±0.17) μg/mL	[11]
A549	Lung Adenocarcinoma	72	< 2 μg/mL	[11]
HT29	Colorectal Adenocarcinoma	72	1.64 (±0.05) μg/mL	[11]
LS-174T	Colon Cancer	-	0.51 (±0.02) μg/mL	[14][17]
MCF-7	Breast Cancer	-	0.95 (±0.02) μg/mL	[14][17]
COR-L23	Lung Carcinoma	-	3.51 (±0.03) μg/mL	[14][17]
СНО	Chinese Hamster Ovary	-	12.45 (±3.63) μM	[9]
H400	Oral Squamous Carcinoma	-	Dose-dependent	[5]
Jurkat T-cells	Leukemia	-	-	[4]
MDA-MB-231	Breast Cancer	-	-	[18]



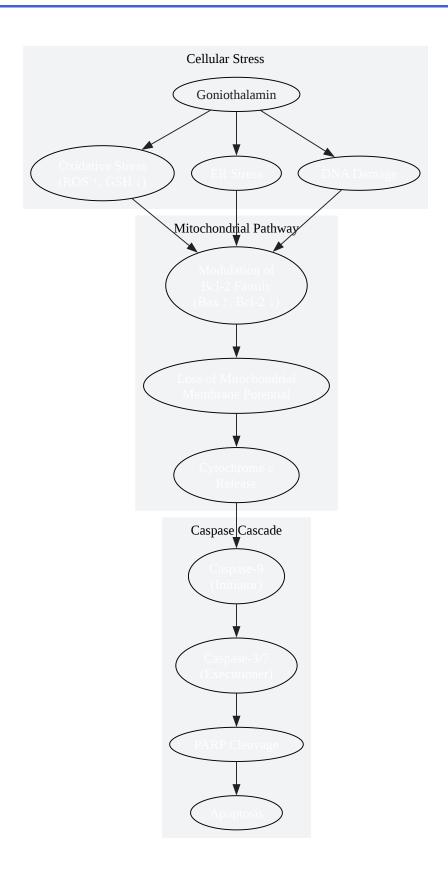
| HeLa | Cervical Cancer | - | - |[1][13] |

Mechanisms of Action

Goniothalamin's anticancer activity is not due to a single mechanism but rather a coordinated induction of several cellular processes that culminate in cell death.

A primary mechanism of **goniothalamin**-induced cell death is apoptosis.[2][3] It predominantly activates the intrinsic (mitochondrial) pathway of apoptosis.[1] This process involves the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspases.[5] Specifically, initiator caspase-9 and executioner caspases-3 and -7 are activated in a dose-dependent manner.[5][19] The compound also modulates the Bcl-2 family of proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.[6]

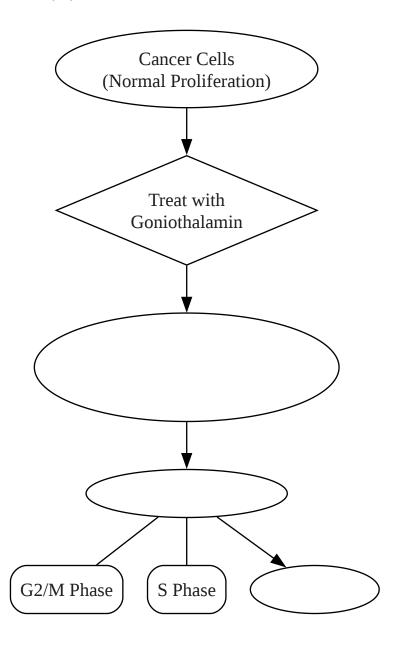




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Goniothalamin disrupts the normal progression of the cell cycle, leading to arrest at specific phases. This effect is cell-type dependent, with reports indicating arrest at the G2/M phase in HeLa and MDA-MB-231 cells[1], the S phase in H400 and HeLa cells[5][13], and G0/G1 or G2/M in hepatocellular carcinoma cells.[20] This arrest prevents cancer cells from proliferating and can sensitize them to apoptosis.

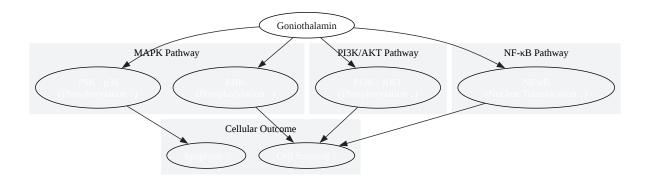


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Goniothalamin exerts its effects by interfering with several crucial intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.



- MAPK Pathway: In breast cancer cells, **goniothalamin** has been shown to induce apoptosis by upregulating the phosphorylation of pro-apoptotic kinases JNK1/2 and p38, while downregulating the pro-survival kinases ERK1/2 and Akt.[6] In HeLa cells, ER stress-induced activation of JNK is associated with **goniothalamin**-mediated apoptosis.[1]
- PI3K/AKT Pathway: This pathway is a critical regulator of cell survival. Studies in
 diethylnitrosamine-induced hepatocellular carcinoma in rats showed that **goniothalamin**treatment down-regulated the protein levels of PI3K and phosphorylated-AKT (p-AKT),
 thereby suppressing the PI3K/AKT pathway and promoting apoptosis.[7][21]
- NF-κB Pathway: **Goniothalamin** can inhibit the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus in H400 oral cancer cells.[5] Since NF-κB promotes the expression of anti-apoptotic genes, its inhibition contributes to the pro-apoptotic effect of **goniothalamin**.



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Goniothalamin can disrupt the intracellular redox balance. In Jurkat T-cells, it causes a rapid decrease in glutathione (GSH) and an elevation of reactive oxygen species (ROS).[4][8] This oxidative stress can lead to genotoxicity, causing DNA damage as assessed by the Comet assay.[4][8] This DNA damage is a key trigger for the apoptotic response.[2]



Toxicological Profile

While a promising anticancer agent, it is crucial to understand **goniothalamin**'s toxicological profile, including its effects on non-cancerous cells and its potential for genotoxicity.

In Vitro Selectivity and Toxicity

An important characteristic of a potential chemotherapeutic agent is its selectivity towards cancer cells over normal cells. **Goniothalamin** has demonstrated a degree of selective cytotoxicity.[2][11][12] For instance, it is significantly more toxic to HepG2 liver cancer cells than to normal Chang liver cells.[12][15][16][19] The selectivity index (S.I.), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is often greater than 2, indicating selective action.[11] However, it does exhibit moderate toxicity against normal cell lines at higher concentrations.[14]

Table 2: Cytotoxicity of **Goniothalamin** Against Normal Cell Lines and Selectivity Index (SI)

Normal Cell Line	IC50 Value	Cancer Cell Line	SI Value	Reference
Chang (Liver)	35.0 (±0.09) μM (72h)	HepG2	7.6	[12][15][16]
Chang (Liver)	32.5 (±0.04) μM (72h, LDH Assay)	HepG2	6.25	[12][15][16]
HMSC (Mesenchymal Stem Cells)	6.23 (±1.29) μg/mL (72h)	Saos-2	10.02 (±1.49)	[11]
HMSC (Mesenchymal Stem Cells)	6.23 (±1.29) μg/mL (72h)	MCF-7	7.69 (±0.78)	[11]
Skin Fibroblast	26.73 (±1.92) μg/mL	-	-	[14]

| Human Fibroblast | 11.99 (±0.15) μg/mL | - | - |[14] |



In Vivo Toxicity

In vivo toxicity studies are limited. An acute toxicity study in male Sprague-Dawley rats found that intraperitoneal doses of 100 mg/kg and 200 mg/kg were tolerated, while doses of 300 mg/kg and higher were associated with morbidity and mortality.[22] A study by Mosaddik and Haque reported no evidence of toxic effects in animals after single and repeated doses in a solid tumor model.[2][23] Histopathological analysis following diethylnitrosamine-induced liver cancer in rats showed that **goniothalamin** treatment helped restore the normal architecture of the liver, suggesting a hepatoprotective effect in that context.[7]

Genotoxicity

Despite its therapeutic potential, **goniothalamin** has been identified as a genotoxic agent. A study using Chinese Hamster Ovary (CHO) cells found that **goniothalamin** is a clastogenic substance, meaning it can cause breaks in chromosomes.[9][10] The main types of aberrations induced were chromatid and whole chromosome breaks/gaps, interchanges, and endoreduplications.[9] The overall clastogenic effect was statistically significant, highlighting a critical area for consideration in its potential therapeutic development.[9]

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the pharmacological profile of **goniothalamin**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells present. These enzymes are
capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple
color.

· Protocol:

Cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 1 x
 10⁴ cells/well and allowed to adhere overnight.[24]



- The cells are then treated with various concentrations of goniothalamin (and a vehicle control, e.g., DMSO) and incubated for specified periods (e.g., 24, 48, 72 hours).[11]
- After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 3-4 hours at 37°C.
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately
 570 nm.
- Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.[9]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late
apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which
is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic
cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the
membrane of live cells, making it a marker for dead cells.

Protocol:

- Cells are treated with goniothalamin for a desired time period.
- Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
- Annexin V-FITC and PI are added to the cell suspension.
- The cells are incubated in the dark for 15 minutes at room temperature.
- The stained cells are analyzed promptly by flow cytometry.



Results are interpreted as follows: Annexin V(-) / PI(-) are viable cells; Annexin V(+) / PI(-) are early apoptotic cells; Annexin V(+) / PI(+) are late apoptotic/necrotic cells.[13][25]

Cell Cycle Analysis (Flow Cytometry)

 Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

- Cells are treated with goniothalamin for the desired duration.
- Cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at -20°C.
- The fixed cells are washed again with PBS to remove the ethanol.
- Cells are treated with RNase A to prevent staining of RNA.
- Cells are stained with a PI solution.
- The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase
 of the cell cycle is determined using cell cycle analysis software.[12][13] A sub-G1 peak is
 often indicative of apoptotic cells with fragmented DNA.[12]

Conclusion and Future Directions

Goniothalamin is a styryl-lactone with a well-documented and potent pharmacological profile, primarily characterized by its selective antiproliferative and pro-apoptotic activities against a multitude of cancer cell types. Its multi-faceted mechanism of action, involving the induction of the intrinsic apoptotic pathway, cell cycle arrest, and modulation of key survival and stress-related signaling pathways, makes it an attractive candidate for further anticancer drug development.[2][3]

However, its toxicological profile, particularly its demonstrated genotoxicity, presents a significant hurdle that must be addressed.[9] Future research should focus on several key



areas:

- In Vivo Efficacy and Toxicology: More comprehensive long-term animal studies are required to establish a clearer safety profile, including chronic toxicity, carcinogenicity, and reproductive toxicity.
- Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of **goniothalamin** is essential for its development as a systemic therapeutic agent.
- Structural Modification: Medicinal chemistry efforts could focus on synthesizing goniothalamin analogues that retain or enhance the anticancer potency while reducing genotoxicity and improving selectivity.[26]
- Combination Therapies: Investigating the synergistic effects of goniothalamin with existing chemotherapeutic drugs could lead to more effective treatment regimens with potentially lower doses and reduced side effects.

In conclusion, **goniothalamin** remains a promising natural product lead in oncology research. A thorough and continued investigation into its pharmacological benefits versus its toxicological risks is imperative for its potential translation into a clinical setting.

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